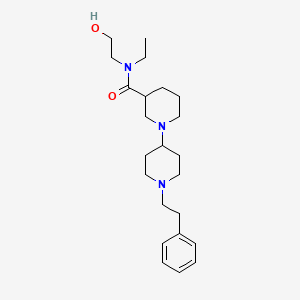

N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as Etomidate, is a potent intravenous anesthetic agent that is widely used in clinical settings. The chemical structure of Etomidate includes two piperidine rings, which make it unique among other anesthetics. The purpose of

Wirkmechanismus

N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide acts on the gamma-aminobutyric acid (GABA) receptor, which is the main inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to its receptor, leading to hyperpolarization of the neuronal membrane and inhibition of neurotransmitter release. This results in a state of unconsciousness and loss of sensation.

Biochemical and Physiological Effects:

N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has minimal effects on the cardiovascular system and does not cause significant respiratory depression. It also has a low incidence of nausea and vomiting compared to other anesthetic agents. However, it can cause adrenal suppression and inhibit cortisol synthesis, which can lead to adrenal insufficiency in critically ill patients.

Vorteile Und Einschränkungen Für Laborexperimente

N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is commonly used in laboratory experiments to induce anesthesia in animal models. Its rapid onset and short duration of action make it an ideal choice for studies that require repeated induction of anesthesia. However, its use in animal experiments has been criticized due to its potential to cause adrenal suppression and alter the stress response.

Zukünftige Richtungen

The future directions for research on N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide include the development of new analogs with improved pharmacokinetic properties and fewer side effects. In addition, studies are needed to further elucidate the mechanism of action of N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide and its effects on the adrenal gland and stress response. Finally, the use of N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide in clinical practice should be further evaluated to determine its safety and efficacy in various patient populations.

Synthesemethoden

The synthesis of N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-(2-phenylethyl)piperidine with ethyl chloroformate, followed by the addition of 2-hydroxyethylamine. The resulting product is purified through recrystallization to obtain pure N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its anesthetic properties and has been used in various clinical settings. It is commonly used for the induction of anesthesia due to its rapid onset of action and short duration of effect. In addition, N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been used for sedation in critically ill patients and for the treatment of refractory status epilepticus.

Eigenschaften

IUPAC Name |

N-ethyl-N-(2-hydroxyethyl)-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37N3O2/c1-2-25(17-18-27)23(28)21-9-6-13-26(19-21)22-11-15-24(16-12-22)14-10-20-7-4-3-5-8-20/h3-5,7-8,21-22,27H,2,6,9-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPERKZUTCWPCRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C(=O)C1CCCN(C1)C2CCN(CC2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-(2-hydroxyethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5303243.png)

![5-{2-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303259.png)

![N-[1-(3-fluoro-4-hydroxyphenyl)ethyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5303269.png)

![2-[2-(2-bromophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303272.png)

![N-[(2-morpholin-4-yl-1,3-thiazol-4-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5303274.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5303281.png)

![2-chloro-4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5303284.png)

![(3S*,4S*)-4-(4-morpholinyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5303295.png)

![3-(benzylthio)-6-(3-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5303318.png)

![3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide](/img/structure/B5303325.png)